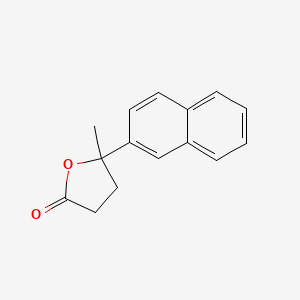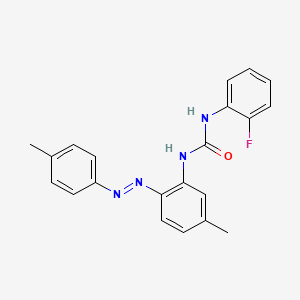![molecular formula C4HCl2N5 B10778970 5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
5,6-dichloro-2H-triazolo[4,5-e]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC157058 is a synthetic organic compound known for its potent antiviral properties, particularly against the Zika virus. It functions as an inhibitor of the Zika virus protease, potentially binding at the NS2B-NS3 interface. This compound has shown efficacy in inhibiting the propagation of the Zika virus in human fetal neural progenitor cells and in vivo in SJL mice .
Preparation Methods
The synthesis of NSC157058 involves several steps, typically starting with the preparation of the core triazolo[4,5-e]pyrazine structure. The reaction conditions often include the use of chlorinating agents to introduce chlorine atoms at specific positions on the triazolo[4,5-e]pyrazine ring. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
NSC157058 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antiviral activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure and function.
Scientific Research Applications
NSC157058 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases.
Biology: It helps in understanding the mechanisms of viral propagation and inhibition in human cells.
Medicine: It is being explored as a potential therapeutic agent against the Zika virus and other flaviviruses.
Industry: It may be used in the development of antiviral drugs and treatments.
Mechanism of Action
NSC157058 exerts its effects by inhibiting the Zika virus protease, specifically binding at the NS2B-NS3 interface. This inhibition prevents the virus from replicating in human cells, thereby reducing viral propagation. The molecular targets involved include the NS2B-NS3 protease complex, which is essential for the viral life cycle .
Comparison with Similar Compounds
NSC157058 is unique in its potent inhibition of the Zika virus protease. Similar compounds include:
Bz-Phe(4-CH2NH2)-Arg-B(OH)2: Another inhibitor of the NS2B-NS3 complex, showing potential as an antiviral agent.
NITD008: A known inhibitor of the RNA-dependent RNA polymerase (RdRp) of flaviviruses.
Brequinar: A pyrimidine synthesis inhibitor with antiviral properties
These compounds share similar antiviral mechanisms but differ in their specific targets and efficacy against various viruses.
Properties
Molecular Formula |
C4HCl2N5 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
5,6-dichloro-2H-triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C4HCl2N5/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H,7,8,9,10,11) |
InChI Key |
RKHFIGLWZHVDCG-UHFFFAOYSA-N |
Canonical SMILES |
C12=NNN=C1N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
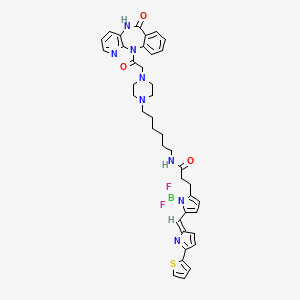
![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
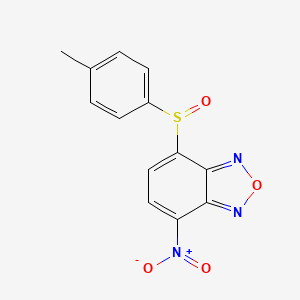
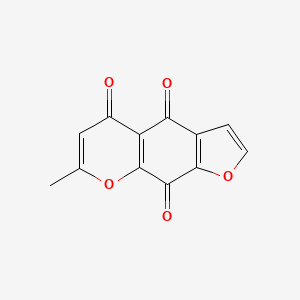

![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
![(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)
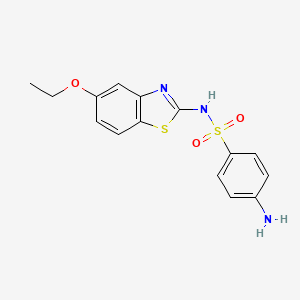
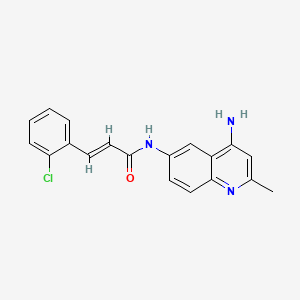
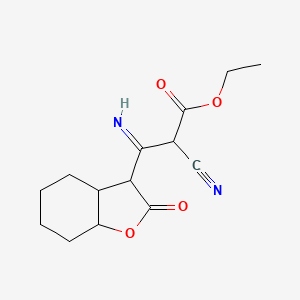
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
